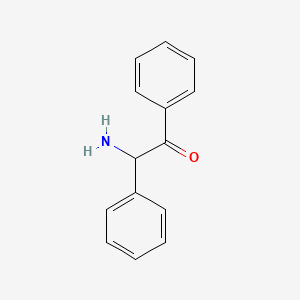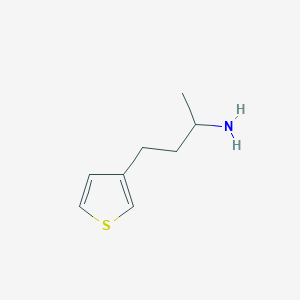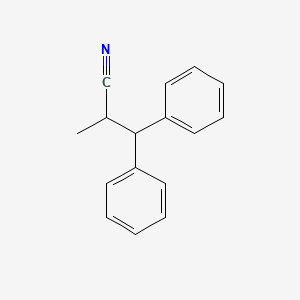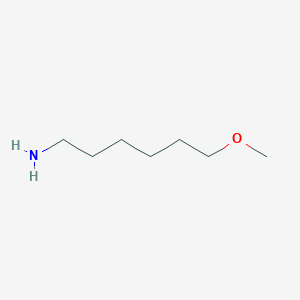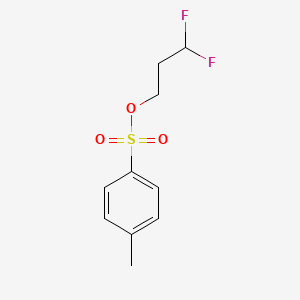
3,3-Difluoropropyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoropropyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C10H11F2O3S It is a derivative of benzenesulfonate, where the sulfonate group is attached to a 4-methylbenzene ring, and the propyl chain is substituted with two fluorine atoms at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropropyl 4-methylbenzenesulfonate typically involves the reaction of 3,3-difluoropropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,3-Difluoropropanol+4-Methylbenzenesulfonyl chloride→3,3-Difluoropropyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yield and purity of the product. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoropropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted products.
Hydrolysis: In the presence of water and a base, the sulfonate ester can be hydrolyzed to yield 3,3-difluoropropanol and 4-methylbenzenesulfonic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted 3,3-difluoropropyl derivatives.
Hydrolysis: 3,3-Difluoropropanol and 4-methylbenzenesulfonic acid.
Reduction: 3,3-Difluoropropanol.
Scientific Research Applications
Chemistry: 3,3-Difluoropropyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of various fluorinated compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. It serves as a model compound for investigating the interactions of fluorinated molecules with biological targets.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of fluorinated drugs. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a valuable starting material.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3,3-Difluoropropyl 4-methylbenzenesulfonate involves its interaction with nucleophiles, leading to the formation of substituted products. The presence of fluorine atoms in the propyl chain enhances the compound’s reactivity, making it a versatile intermediate in various chemical reactions. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions.
Comparison with Similar Compounds
- 3,3,3-Trifluoropropyl 4-methylbenzenesulfonate
- 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
- 3,3-Diphenylpropyl 4-methylbenzenesulfonate
Comparison:
- 3,3,3-Trifluoropropyl 4-methylbenzenesulfonate: Contains an additional fluorine atom, which may alter its reactivity and physical properties.
- 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate: Has more fluorine atoms, leading to increased electron-withdrawing effects and potentially different reactivity.
- 3,3-Diphenylpropyl 4-methylbenzenesulfonate: Contains phenyl groups instead of fluorine atoms, resulting in different chemical behavior and applications.
Uniqueness: 3,3-Difluoropropyl 4-methylbenzenesulfonate is unique due to the specific positioning of the fluorine atoms, which imparts distinct reactivity and properties compared to other similar compounds. Its balanced fluorination makes it a versatile intermediate for various applications in research and industry.
Properties
Molecular Formula |
C10H12F2O3S |
|---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
3,3-difluoropropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12F2O3S/c1-8-2-4-9(5-3-8)16(13,14)15-7-6-10(11)12/h2-5,10H,6-7H2,1H3 |
InChI Key |
VXAYMVNQMPQIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13542191.png)
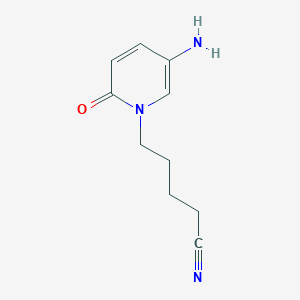

![Ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13542220.png)
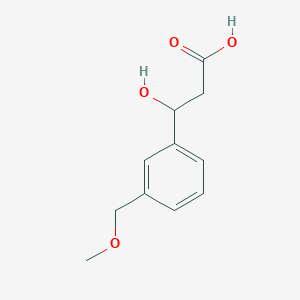
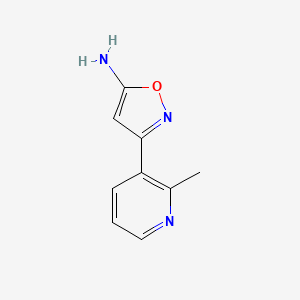
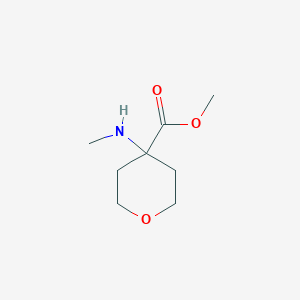


![(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13542260.png)
